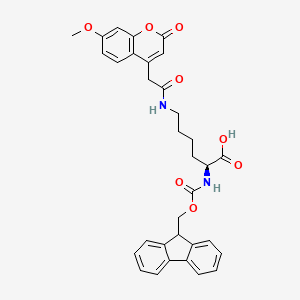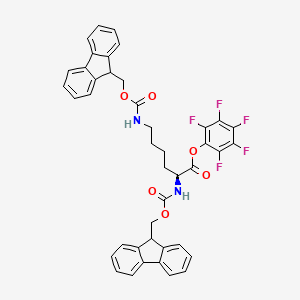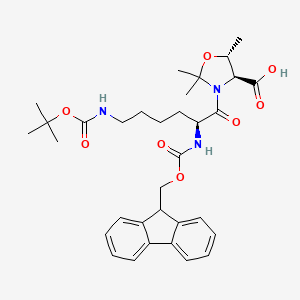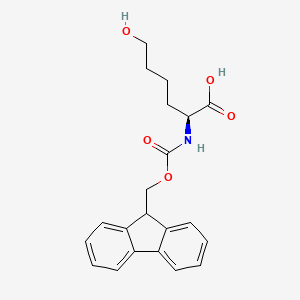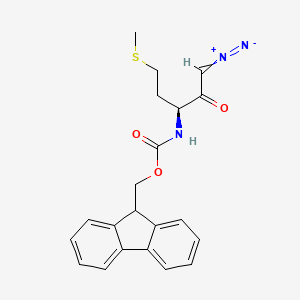
Fmoc-Glu-O-2-PhiPr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Glu-O-2-PhiPr: is a derivative of glutamic acid, specifically N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester. It is commonly used in peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its quasi-orthogonal protection, which allows selective removal of the 2-phenylisopropyl group in the presence of t-butyl-based protecting groups .
科学的研究の応用
Chemistry: Fmoc-Glu-O-2-PhiPr is widely used in solid-phase peptide synthesis (SPPS) for the preparation of cyclic peptides. Its quasi-orthogonal protection allows for selective deprotection, facilitating the synthesis of complex peptide structures .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based therapeutics and diagnostic tools .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs. It is also utilized in the production of peptide-based materials for various industrial applications .
作用機序
Target of Action
Fmoc-Glu-O-2-PhiPr, also known as Fmoc-Glu-OPp, is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets (amino acids) by attaching to them during the process of solid-phase peptide synthesis (SPPS) . The 2-PhiPr group in the compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% TFA in DCM . This makes this compound an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are crucial for the creation of proteins. The removal of the 2-PhiPr group allows for the creation of cyclic peptides, which have various applications in biological research and drug development .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis procedures .
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides . These peptides have a wide range of applications, from serving as research tools in the study of protein function to acting as therapeutic agents in medicine .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action. For instance, the compound is stored at a temperature of 15-25°C . Furthermore, the selective removal of the 2-PhiPr group is achieved with 1% TFA in DCM , indicating the importance of the chemical environment in the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-O-2-PhiPr involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is achieved by treating the glutamic acid derivative with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at controlled temperatures to maintain stability .
化学反応の分析
Types of Reactions: Fmoc-Glu-O-2-PhiPr undergoes various chemical reactions, including:
Deprotection: The 2-phenylisopropyl group can be selectively removed using 1% TFA in DCM.
Substitution: The Fmoc group can be removed using piperidine, allowing further functionalization of the amino group
Common Reagents and Conditions:
Deprotection: 1% TFA in DCM for the 2-phenylisopropyl group.
Fmoc Removal: 20% piperidine in N,N-dimethylformamide (DMF)
Major Products:
Deprotected Glutamic Acid Derivative: After removal of the 2-phenylisopropyl group.
Free Amino Group: After removal of the Fmoc group
類似化合物との比較
- Fmoc-L-glutamic acid γ-benzyl ester
- Fmoc-L-glutamic acid
- Fmoc-L-glutamic acid γ-methyl ester
- Fmoc-L-glutamic acid γ-tert-butyl ester
Uniqueness: Fmoc-Glu-O-2-PhiPr is unique due to its quasi-orthogonal protection, allowing selective removal of the 2-phenylisopropyl group without affecting other protecting groups. This feature makes it particularly useful in the synthesis of cyclic peptides and complex peptide structures .
特性
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFILNXPAXHSBT-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
